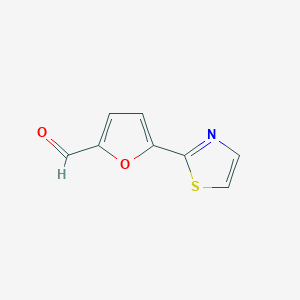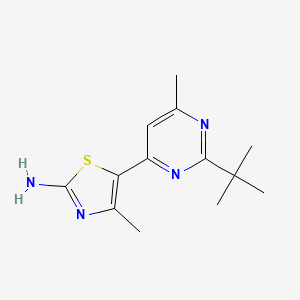![molecular formula C7H3ClN2OS B1457200 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde CAS No. 875340-14-0](/img/structure/B1457200.png)
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Descripción general
Descripción
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a chemical compound with the molecular formula C7H3ClN2OS . It has a molecular weight of 198.63 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Molecular Structure Analysis
The InChI code for 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is 1S/C7H3ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 285.7±20.0 °C at 760 mmHg, and a flash point of 126.6±21.8 °C .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antimicrobial Agents
The thienopyrimidine scaffold, to which 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde belongs, is frequently utilized in medicinal chemistry due to its structural similarity to purines and favorable biopharmaceutical profile . This compound can serve as a precursor for antimicrobial agents, potentially offering new avenues for treating bacterial infections.
Antifungal Applications
Similar to its use in developing antimicrobial agents, this compound’s derivatives can be explored for antifungal properties. The ability to inhibit fungal growth makes it a valuable candidate for further research in antifungal medication development .
Antiviral Research
The thienopyrimidine core is also significant in the treatment of viral infections. Derivatives of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde could be synthesized and tested for their efficacy against various viral pathogens, contributing to the field of antiviral drug discovery .
Bone Disease Treatment
Research into bone diseases, including osteoporosis, has highlighted the potential of thienopyrimidine derivatives as therapeutic agents. The compound could be used to synthesize molecules that target bone density and health .
Neurological Disorders: Parkinson’s Disease
As adenosine A2A receptor antagonists, thienopyrimidine derivatives have been investigated for their role in treating neurological disorders such as Parkinson’s disease. This compound could be pivotal in creating new treatments that alleviate symptoms or slow the progression of such diseases .
Oncology: Anticancer Agents
One of the most promising applications of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is in oncology. Its derivatives can be designed to act as anticancer agents, targeting various pathways involved in cancer cell proliferation and survival .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKAEOONESRENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731965 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |
CAS RN |
875340-14-0 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

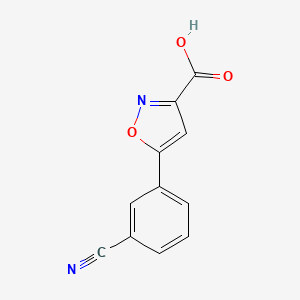

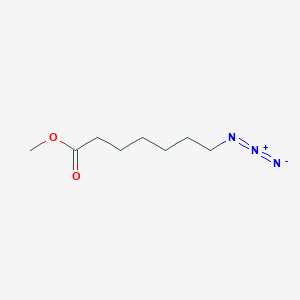


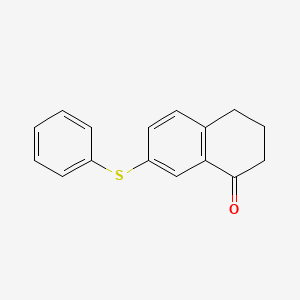
![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)


![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)
amine](/img/structure/B1457137.png)

